molecular formula C40H46O17 B1265045 Menisporopsin B

Menisporopsin B

Cat. No. B1265045
M. Wt: 798.8 g/mol
InChI Key: JDTUPPAULMBPOK-WAFDTGOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menisporopsin B is a natural product found in Menisporopsis theobromae with data available.

Scientific Research Applications

Antimalarial Activity

Menisporopsin B, a linear polyester isolated from the seed fungus Menisporopsis theobromae BCC 4162, has shown significant antimalarial properties. Spectroscopic analyses primarily addressed its structure, and its stereochemistry was established through chemical correlation. Notably, Menisporopsin B exhibited potent antimalarial activity, demonstrating an IC50 value of 1.0 μg/ml, indicating its potential as an effective antimalarial agent (Ruanglek et al., 2007).

Biosynthetic Origins and Biosynthesis

The biosynthetic origins of Menisporopsin A, which shares a close relationship with Menisporopsin B, have been explored through the incorporation of sodium [1-(13)C] and [2-(13)C] acetate, revealing that each subunit of the pentalactone Menisporopsin A is assembled by a polyketide synthase. This insight into the biosynthetic pathways enriches the understanding of Menisporopsin B's formation and its potential applications in antimalarial and antimycobacterial therapies (Wattana-Amorn et al., 2013).

Heterologous Biosynthesis

Further research into the biosynthesis of fungal macrocyclic polylactones, specifically Menisporopsin A, indicates that only two iterative polyketide synthases are required for its formation. This finding suggests a simplified biosynthetic pathway for Menisporopsin B as well, potentially facilitating its production and increasing its accessibility for therapeutic applications. The study highlights the role of unusual thioesterase domains in catalyzing esterification and cyclolactonization activities, which could be pivotal in synthesizing Menisporopsin B analogs with enhanced bioactivity (Bunnak et al., 2019).

properties

Product Name

Menisporopsin B

Molecular Formula

C40H46O17

Molecular Weight

798.8 g/mol

IUPAC Name

[(2R)-4-[(2R)-1-[2-[(2R)-1-[(3S)-6,8-dihydroxy-1-oxo-3,4-dihydroisochromen-3-yl]propan-2-yl]oxycarbonyl-3,5-dihydroxyphenyl]propan-2-yl]oxy-4-oxobutan-2-yl] 2,4-dihydroxy-6-[(2R)-2-[(3R)-3-hydroxybutanoyl]oxypropyl]benzoate

InChI

InChI=1S/C40H46O17/c1-18(41)6-33(48)53-19(2)7-23-11-26(42)16-31(46)36(23)39(51)56-22(5)10-34(49)54-20(3)8-24-12-27(43)15-30(45)35(24)38(50)55-21(4)9-29-14-25-13-28(44)17-32(47)37(25)40(52)57-29/h11-13,15-22,29,41-47H,6-10,14H2,1-5H3/t18-,19-,20-,21-,22-,29-/m1/s1

InChI Key

JDTUPPAULMBPOK-WAFDTGOSSA-N

Isomeric SMILES

C[C@H](C[C@@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O1)OC(=O)C3=C(C=C(C=C3O)O)C[C@@H](C)OC(=O)C[C@@H](C)OC(=O)C4=C(C=C(C=C4O)O)C[C@@H](C)OC(=O)C[C@@H](C)O

Canonical SMILES

CC(CC1CC2=C(C(=CC(=C2)O)O)C(=O)O1)OC(=O)C3=C(C=C(C=C3O)O)CC(C)OC(=O)CC(C)OC(=O)C4=C(C=C(C=C4O)O)CC(C)OC(=O)CC(C)O

synonyms

menisporopsin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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